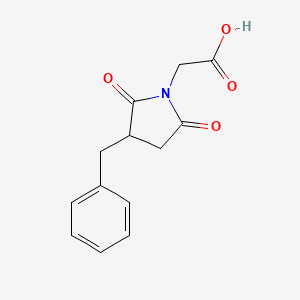

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid

Description

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is a pyrrolidine derivative characterized by a benzyl substituent at the 3-position of the pyrrolidin ring and two ketone groups at the 2- and 5-positions. The acetic acid moiety is attached to the nitrogen atom of the pyrrolidin ring, forming a conjugate that may influence its chemical reactivity and biological interactions.

Properties

IUPAC Name |

2-(3-benzyl-2,5-dioxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-7-10(6-9-4-2-1-3-5-9)13(18)14(11)8-12(16)17/h1-5,10H,6-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCBYVIWCYKBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of a suitable precursor, such as an N-substituted piperidine, followed by functionalization to introduce the oxo groups . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity .

Industrial Production Methods

Industrial production of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to increase efficiency . This method allows for the rapid and efficient formation of the pyrrolidine ring and subsequent functionalization steps.

Chemical Reactions Analysis

Reaction Conditions and Yields

This method highlights the importance of temperature control and solvent choice for optimizing ring formation and purity.

Hydrolysis Reactions

The acetyloxy group and pyrrolidine-2,5-dione moiety undergo hydrolysis under acidic or basic conditions:

-

Acid Hydrolysis : Cleaves the ester group to yield acetic acid and the corresponding alcohol.

-

Base Hydrolysis : Produces carboxylate salts, enhancing water solubility.

Mechanistic Insights

-

Electrophilic Carbonyl Reactivity : The 2,5-dione structure increases susceptibility to nucleophilic attack at the carbonyl carbons.

-

Steric Effects : The benzyl group at position 3 influences reaction rates by sterically hindering access to the carbonyl groups .

Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions, particularly at the carbonyl positions. For example:

-

Amine Attack : Reacts with primary amines to form amide derivatives.

-

Thiol Substitution : Thiol-containing nucleophiles replace oxygen at carbonyl sites, forming thioester analogs.

Reaction Optimization

| Parameter | Effect |

|---|---|

| Polar aprotic solvents (e.g., DMF) | Enhance nucleophilicity and reaction rate |

| Temperature (60–80°C) | Balances reaction efficiency and product stability |

Derivatization for Biological Activity

Modifications of the acetic acid side chain and benzyl group have been explored to enhance pharmacological properties. For instance:

-

Esterification : The carboxylic acid group is esterified to improve blood-brain barrier permeability .

-

Benzyl Substitution : Electron-withdrawing groups on the benzyl ring modulate anticonvulsant activity in related compounds .

Example: Antiseizure Derivatives

| Derivative Structure | Key Modification | Biological Activity (ED₅₀, MES model) | Source |

|---|---|---|---|

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Acetic acid → propanamide | 66.3 mg/kg (mice) |

Crystallographic and Stability Studies

While not a direct reaction, crystallographic data reveal intermolecular interactions (e.g., O–H⋯O and N–H⋯O hydrogen bonds) that stabilize the compound in solid-state configurations. These interactions influence its solubility and reactivity in solution .

Scientific Research Applications

Anticonvulsant Properties

One of the most notable applications of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is its anticonvulsant activity . Research has identified it as a promising candidate for treating various types of epilepsy.

Case Studies and Findings

- Broad-Spectrum Efficacy : The compound demonstrated significant efficacy in several seizure models, including the maximal electroshock (MES) test and the 6 Hz (32 mA) test. In these studies, it provided protection against seizures in mice, indicating its potential as a broad-spectrum anticonvulsant .

- Safety Profile : The compound exhibited a favorable safety margin with minimal acute neurological toxicity in motor coordination tests, such as the rotarod test . This suggests that it may be suitable for further development as a therapeutic agent.

Comparative Data

Analgesic Effects

In addition to its anticonvulsant properties, this compound has shown promising analgesic effects .

Efficacy Data

| Study | Pain Model | Dose (mg/kg) | Pain Reduction (%) | Notes |

|---|---|---|---|---|

| Capsaicin-induced | 20-80 | Dose-dependent | Significant reduction observed | |

| Oxaliplatin-induced | 40 | Notable improvement | Effective in tactile allodynia |

Metabolic Stability and ADME-Tox Properties

Understanding the ADME-Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is crucial for the development of any pharmacological agent.

Findings

- Metabolic Stability : Studies indicated that this compound exhibits excellent metabolic stability on human liver microsomes . Less than 4% of the compound was metabolized during testing, suggesting a lower likelihood of adverse metabolic interactions.

- CYP Enzyme Interaction : The compound showed negligible inhibition of key cytochrome P450 enzymes (CYP3A4 and CYP2D6), which are often implicated in drug-drug interactions . This characteristic enhances its safety profile for potential therapeutic use.

Mechanism of Action

The mechanism of action of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Pyrrolidin Derivative: (2,5-Dioxo-pyrrolidin-1-yl)-acetic Acid

- Structure : Lacks the 3-benzyl substituent.

- Molecular Formula: C₆H₇NO₄ (CAS 5626-41-5) .

- Molecular Weight : 157.12 g/mol .

- This compound serves as a foundational structure for derivatives like the target molecule.

Imidazolidinyl Analog: 2-(3-Benzyl-2,4,5-Trioxo-1-imidazolidinyl)acetic Acid

- Structure : Contains an imidazolidinyl core (5-membered ring with three ketone groups) instead of pyrrolidin.

- Molecular Formula : C₁₂H₁₀N₂O₅ (CAS 128043-86-7) .

- The imidazolidinyl ring may confer distinct conformational constraints, affecting binding affinity in enzyme inhibition studies compared to pyrrolidin-based compounds .

Diphenyl-Substituted Derivative: 2-(2,5-Dioxo-4,4-diphenyl-3-prop-2-enylimidazolidin-1-yl)acetic Acid

- Structure : Features a diphenyl-substituted imidazolidinyl ring and a propenyl group (CAS 130889-49-5) .

- The propenyl substituent introduces unsaturation, which could influence π-π stacking interactions in protein binding .

Sulfanyl-Nicotinic Acid Hybrid: 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic Acid

- Structure : Combines a pyrrolidin-dione core with a sulfanyl-linked nicotinic acid moiety .

- This hybrid structure may exhibit dual functionality (e.g., enzyme inhibition and antioxidant activity) compared to the target compound .

Implications for Research and Development

However, imidazolidinyl analogs with additional oxo groups (e.g., compound 128043-86-7) may offer greater stability in acidic environments . Hybrid structures, such as sulfanyl-nicotinic acid derivatives, expand functional versatility but complicate synthesis .

Biological Activity

(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of anticonvulsant agents. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, mechanisms of action, and safety profiles based on diverse research findings.

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidine compounds, including this compound, exhibit significant anticonvulsant properties. The efficacy of these compounds has been evaluated using several seizure models in mice.

Key Findings from Research

-

Efficacy in Seizure Models :

- In a study assessing various derivatives, it was found that compounds similar to this compound demonstrated potent activity in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, one derivative showed an ED50 value of 31.64 mg/kg in the MES model and 75.41 mg/kg in the scPTZ model .

- Another study highlighted a compound with robust antiseizure activity across multiple models, including the 6 Hz seizure model, indicating a broad spectrum of efficacy .

-

Mechanisms of Action :

- The mechanism by which these compounds exert their anticonvulsant effects appears to involve interactions with voltage-sensitive sodium channels and modulation of glutamate transporters. Specifically, the compounds have been shown to enhance glutamate uptake in glial cells, suggesting a potential mechanism for their neuroprotective effects .

- Additionally, some derivatives have demonstrated balanced inhibition of sodium and calcium channels while exhibiting minimal off-target effects compared to established antiepileptic drugs like valproic acid and ethosuximide .

Safety Profile

The safety profile of this compound derivatives has been a focal point in recent research:

- Toxicity Studies :

- In preclinical assessments, certain derivatives showed favorable safety margins with minimal neurological toxicity as evidenced by rotarod tests. For example, one compound displayed a TD50 greater than 500 mg/kg, indicating a high safety threshold compared to traditional antiepileptics .

- Hepatotoxicity studies conducted on several derivatives revealed no significant cytotoxic effects at concentrations up to 10 µM in HepG2 cell lines, suggesting a promising safety profile for further development .

Comparative Efficacy Table

The following table summarizes the efficacy and safety profiles of various derivatives related to this compound:

| Compound Name | ED50 (MES) mg/kg | ED50 (scPTZ) mg/kg | TD50 mg/kg | Safety Margin |

|---|---|---|---|---|

| Compound A | 31.64 | 75.41 | >500 | High |

| Compound B | 62.14 | 130.6 | >300 | Moderate |

| Compound C | 75.59 | 221.7 | >400 | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling pyrrolidinone derivatives with acetic acid moieties. For example, oxalyl chloride-mediated activation of carboxylic acids (e.g., 2-(2,5-dioxo-pyrrol-1-yl)acetic acid) followed by nucleophilic substitution with benzylamine derivatives can yield the target compound . Optimize reaction temperature (room temperature vs. reflux) and stoichiometry to minimize side products like over-acylation. Monitor progress via TLC or HPLC using a C18 column with UV detection at 254 nm .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm benzyl and pyrrolidinone proton environments (e.g., δ ~4.0–5.0 ppm for benzyl CH₂, δ ~2.5–3.5 ppm for pyrrolidinone protons) .

- HPLC-MS : Reverse-phase HPLC (ACN/water gradient) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 276.1) and quantify purity (>95%) .

- X-ray crystallography (if crystalline): Resolve bond lengths and angles to confirm stereochemistry, as seen in related dioxo-pyrrolidin derivatives .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodology : Test solubility in DMSO (commonly used for stock solutions) and aqueous buffers (PBS, pH 7.4). For low solubility, employ co-solvents like ethanol (≤10% v/v) or cyclodextrin-based formulations. Validate stability via UV-Vis spectroscopy over 24 hours to detect precipitation or degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., lactam carbonyl groups prone to hydrolysis) .

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for enzymes like proteases or kinases. Use AutoDock Vina with flexible ligand settings .

- ADMET prediction : Tools like SwissADME assess logP (hydrophobicity) and CYP450 metabolism to prioritize in vivo studies .

Q. What experimental designs address discrepancies in reported physicochemical properties (e.g., melting point)?

- Methodology :

- Reproducibility protocols : Compare DSC (Differential Scanning Calorimetry) data across labs, ensuring heating rates (e.g., 10°C/min) and sample purity are standardized. For example, conflicting mp values (e.g., 95°C vs. undefined) may arise from polymorphic forms or impurities .

- Inter-laboratory validation : Share samples with collaborators for cross-testing using identical equipment (e.g., Mettler Toledo DSC3) .

Q. How can researchers evaluate the compound’s environmental fate and ecotoxicology?

- Methodology :

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water systems .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (72h growth inhibition). Correlate results with logKow (octanol-water partition coefficient) to assess bioaccumulation potential .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) .

- Dose-response validation : Re-test activity in orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm specificity. For instance, inconsistent IC₅₀ values may reflect off-target effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.